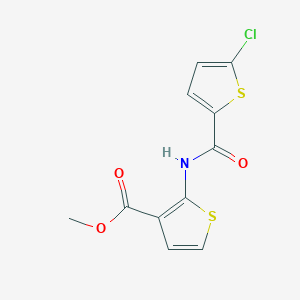

Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate

Description

Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a bifunctional thiophene derivative featuring a 5-chlorothiophene-2-carboxamido group at position 2 and a methyl ester at position 3 of the central thiophene ring. Its molecular formula is inferred as C₁₁H₈ClNO₃S₂ (molecular weight: ~301.77 g/mol). Thiophene-based compounds are widely explored in medicinal chemistry due to their bioisosteric resemblance to benzene and enhanced metabolic stability.

Properties

IUPAC Name |

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S2/c1-16-11(15)6-4-5-17-10(6)13-9(14)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWXWKRNQJVKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with appropriate amines and esters under controlled conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylate group to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Features

The table below compares key structural and molecular parameters with analogous thiophene derivatives:

Key Observations:

- Substituent Diversity: The target compound’s 5-chloro and amide groups contrast with analogs featuring sulfonyl (e.g., dimethyl 3-chlorosulfonyl-2,5-thiophenedicarboxylate), pyrrolidine amide, or phenylisoxazole moieties.

- Molecular Weight : The phenylisoxazole analog has the highest molecular weight (328.30 g/mol), likely due to its bulky aromatic substituent.

Biological Activity

Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure and functional groups, exhibits potential in various therapeutic applications, including anti-inflammatory and anticancer properties.

- Molecular Formula : C12H10ClN1O3S2

- Molecular Weight : 301.76 g/mol

- Structural Features : The compound contains two thiophene rings, a methyl ester group, and a chlorinated substituent that enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, thus potentially reducing tumor growth and proliferation.

- Cytokine Modulation : It may influence inflammatory pathways by affecting the production of cytokines, which are critical in mediating immune responses.

Biological Activities

Research indicates that thiophene derivatives like this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have demonstrated the compound's potential to inhibit cancer cell lines through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related thiophene derivatives:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Contains a chlorinated thiophene ring | Anticancer, anti-inflammatory |

| Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate | Structure | Ethyl group instead of methyl | Similar biological activities |

| Methyl 4-Chlorosulfonylthiophene-3-Carboxylate | Structure | Contains a sulfonyl group | Different reactivity profile |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Case Study 2: Anti-inflammatory Effects

In a separate study focusing on inflammatory pathways, the compound was tested for its ability to inhibit TNF-alpha induced inflammation in macrophages. Results showed a reduction in pro-inflammatory cytokine levels by approximately 50% at optimal concentrations, supporting its potential therapeutic role in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.